molecular formula C25H23FN2O3S B2950884 N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 686744-09-2

N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide

Cat. No. B2950884
CAS RN: 686744-09-2
M. Wt: 450.53
InChI Key: NRFYTFHBZANVKR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A has a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. In addition, N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A is complex and involves multiple pathways. Studies have shown that N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A has a variety of biochemical and physiological effects. Studies have shown that N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized in terms of its chemical and physical properties. In addition, N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A has been found to be stable under a variety of experimental conditions, making it a reliable tool for scientific research. However, there are also some limitations to the use of N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A in lab experiments. For example, its mechanism of action is complex and involves multiple pathways, which can make it difficult to interpret experimental results. In addition, the effects of N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A can vary depending on the cell type and experimental conditions used, which can make it challenging to compare results across different studies.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A. One area of focus is the development of new cancer therapies based on the anti-cancer properties of N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A. In addition, there is interest in exploring the potential of N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A for the treatment of chronic pain and inflammatory diseases. Another area of focus is the elucidation of the mechanism of action of N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A, which could help to identify new targets for drug development. Finally, there is interest in exploring the potential of N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A for use in combination therapies with other drugs, which could enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A involves a multi-step process that begins with the reaction of 2,5-dimethylphenylamine with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with indole-3-carboxaldehyde to produce the final product, N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A. The synthesis method for N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide A has been extensively optimized, and it is now possible to produce this compound in high yields and with high purity.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S/c1-17-7-8-18(2)22(13-17)27-25(29)16-32(30,31)24-15-28(23-6-4-3-5-21(23)24)14-19-9-11-20(26)12-10-19/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFYTFHBZANVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide

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